molecular formula C21H26LiN7O14P2 B1588047 Einecs 264-884-1 CAS No. 64417-72-7

Einecs 264-884-1

Cat. No. B1588047
CAS RN: 64417-72-7
M. Wt: 669.4 g/mol
InChI Key: VKCIQQTYIUNWEW-QYZPTAICSA-N
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Description

Einecs 264-884-1 is also known as β-DPN Lithium Salt . It is commercially available and can be procured from various suppliers.


Synthesis Analysis

While specific synthesis methods for Einecs 264-884-1 were not found, a general method for the synthesis of similar compounds involves nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents . This reaction features high regio- and E/Z-selectivity when aryl-substituted allylic alcohols are employed .

Scientific Research Applications

Endocrine-Disrupting Chemicals Research

Research on Endocrine-Disrupting Chemicals (EDCs) , like Einecs 264-884-1, if classified as such, underscores the impact of environmental chemicals on health and disease. The Endocrine Society's second scientific statement highlights a significantly expanded body of literature that solidifies understanding of EDCs' mechanisms and their effects on both animals and humans, especially during development. This body of work lays the foundation for future disease by altering gene-environment interactions through physiological, cellular, molecular, and epigenetic changes. The research also addresses the causal links between exposure and disease manifestation, supported by experimental animal models and correlated epidemiological data in humans, thus informing on the broader implications of EDCs in health policy and research directions (A. Gore et al., 2015).

Single-Cell Analysis Technologies

Advancements in Single-Cell Analysis Technologies are crucial for understanding cellular heterogeneity and disease mechanisms, including cancer research. Techniques such as FACS, laser microdissection, and microfluidics are instrumental in isolating single cells for detailed analysis. This research area is rapidly growing, as indicated by online market surveys and patent searches, suggesting a significant interest in improving single-cell isolation tools. Such technologies are vital for biomedical research, offering insights into cellular functions, disease progression, and the development of targeted therapies (A. Gross et al., 2015).

Photocatalysis for Environmental Remediation

Research on Photocatalysis using TiO2 and other materials for environmental remediation highlights the application of such technologies in addressing contaminants of emerging concern (CECs), EDCs, bacteria, and cyanotoxins. The development of solar and visible light-active photocatalysts represents a significant stride towards utilizing renewable energy sources to treat a wide range of pollutants effectively. This area of research not only contributes to environmental health by removing hazardous substances but also pioneers advancements in materials science for sustainable and green technology applications (R. Fagan et al., 2016).

Transcranial Direct Current Stimulation (tDCS)

The exploration of Transcranial Direct Current Stimulation (tDCS) as a non-invasive brain stimulation method offers promising applications in neuropsychology. tDCS has been investigated for enhancing motor, cognitive, and emotional functions, showing potential for therapeutic interventions in neurological and psychiatric disorders. This research indicates tDCS's capacity to modulate cortical excitability and induce long-lasting neuroplastic changes, making it a valuable tool for clinical research and potential therapeutic applications (A. Brunoni et al., 2012).

Machine Learning in Pandemic Response

Machine Learning (ML) and Artificial Intelligence (AI) applications in responding to the Covid-19 pandemic represent a cutting-edge area of research. These technologies have been applied in screening, predicting, forecasting, contact tracing, and drug development efforts against SARS-CoV-2. The utilization of AI and ML showcases the potential of these technologies in enhancing public health responses to pandemics, optimizing treatment strategies, and accelerating vaccine development processes. This body of work exemplifies the integration of advanced computational methods in addressing global health emergencies (Samuel Lalmuanawma et al., 2020).

properties

IUPAC Name

lithium;(2R,3S,4R,5R)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(3-carbamoylpyridin-1-ium-1-yl)oxolane-3,4-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N7O14P2.Li/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);/q-1;+1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCIQQTYIUNWEW-QYZPTAICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)[O-])[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26LiN7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Einecs 264-884-1

CAS RN

64417-72-7
Record name Adenosine 5'-(trihydrogen diphosphate), 5',5' ester with 3-(aminocarbonyl)-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt, monolithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064417727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(trihydrogen diphosphate), 5'→5' ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monolithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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